3 beta,7 alpha,15 alpha-Trihydroxy-5-androsten-17-one

Description

The exact mass of the compound 3b,7a,15a-Trihydroxyandrost-5-en-17-one is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Polycyclic Compounds - Fused-Ring Compounds - Steroids - Androstanes - Androstenes - Androstenols - Supplementary Records. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3 beta,7 alpha,15 alpha-Trihydroxy-5-androsten-17-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3 beta,7 alpha,15 alpha-Trihydroxy-5-androsten-17-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

2963-69-1 |

|---|---|

Molecular Formula |

C38H56O8 |

Molecular Weight |

640.8 g/mol |

IUPAC Name |

(3S,7S,8R,9S,10R,13S,14S,15S)-3,7,15-trihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one;(3S,9S,10R,13S)-3,7,15-trihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one |

InChI |

InChI=1S/2C19H28O4/c2*1-18-5-3-11(20)7-10(18)8-13(21)16-12(18)4-6-19(2)15(23)9-14(22)17(16)19/h2*8,11-14,16-17,20-22H,3-7,9H2,1-2H3/t11-,12-,13?,14?,16?,17?,18-,19+;11-,12-,13+,14-,16-,17-,18-,19+/m00/s1 |

InChI Key |

KQBRUJILBLAZMT-GSRZTMGXSA-N |

Isomeric SMILES |

C[C@]12CC[C@@H](CC1=C[C@H]([C@@H]3[C@@H]2CC[C@]4([C@H]3[C@H](CC4=O)O)C)O)O |

Canonical SMILES |

CC12CCC(CC1=CC(C3C2CCC4(C3C(CC4=O)O)C)O)O |

Pictograms |

Health Hazard |

Synonyms |

3beta,7alpha,15alpha-trihydroxy-5-androsten-17-one |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 3β,7α,15α-Trihydroxy-5-androsten-17-one: Physicochemical Properties, Synthesis, and Applications

For the attention of: Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 3β,7α,15α-trihydroxy-5-androsten-17-one, a pivotal steroid intermediate in the synthesis of pharmacologically significant compounds. This document delves into its core physicochemical properties, outlines detailed methodologies for its microbial synthesis and subsequent purification, and explores its crucial role in the production of the progestin drospirenone.

Core Molecular Characteristics

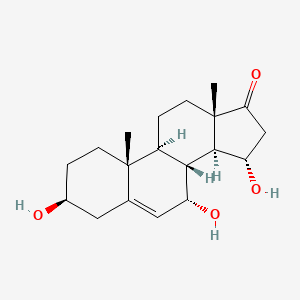

3β,7α,15α-Trihydroxy-5-androsten-17-one is a hydroxylated derivative of dehydroepiandrosterone (DHEA). Its structure is characterized by a C19 androstane skeleton with a ketone group at C-17 and hydroxyl groups at the 3β, 7α, and 15α positions. A double bond is present between C-5 and C-6.

Visualizing the Core Structure

Caption: Chemical structure of 3β,7α,15α-trihydroxy-5-androsten-17-one.

Physicochemical Data Summary

| Property | Value | Source(s) |

| Molecular Formula | C₁₉H₂₈O₄ | [1] |

| Molecular Weight | 320.4 g/mol | [1] |

| IUPAC Name | (3S,7S,8R,9S,10R,13S,14S,15S)-3,7,15-trihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one | [2] |

| Physical State | Solid (white or off-white) | [2] |

| Melting Point | Typically in a certain temperature range (specific value varies) | [2] |

| Solubility | Poorly soluble in water; Soluble in organic solvents like ethanol. | [2] |

| Chirality | Chiral molecule with multiple chiral centers | [2] |

Microbial Synthesis: A Green Chemistry Approach

The industrial production of 3β,7α,15α-trihydroxy-5-androsten-17-one predominantly relies on the biotransformation of dehydroepiandrosterone (DHEA). This method offers high stereo- and regioselectivity, which is challenging to achieve through conventional chemical synthesis. Fungal strains, particularly from the genera Gibberella and Colletotrichum, have proven to be highly efficient catalysts for this hydroxylation process.[1]

Underlying Principle: Enzymatic Hydroxylation

The biotransformation involves a two-step enzymatic hydroxylation of the DHEA steroid nucleus at the C-7 and C-15 positions. This process is catalyzed by cytochrome P450 monooxygenases within the microbial cells. The optimization of fermentation conditions is critical to maximize the yield and purity of the desired product.

Optimized Biotransformation Protocol (Gibberella intermedia)

This protocol is based on established methodologies for achieving high-yield production of 3β,7α,15α-trihydroxy-5-androsten-17-one.[3]

1. Media Preparation and Inoculation:

-

Culture Medium: A suitable medium consists of 15 g/L glucose, 16 g/L yeast extract, 12 g/L corn steep liquor, and 0.15 g/L ferrous sulfate.[3]

-

Initial pH: Adjust the initial pH of the medium to 6.5.[3]

-

Inoculum: Use a 4% (v/v) inoculum of a pre-cultured Gibberella intermedia strain.[3]

2. Fermentation Conditions:

-

Culture Volume: 40 mL of culture medium in 250 mL flasks to ensure adequate aeration.[3]

-

Temperature: Maintain the culture temperature at 30°C.[3]

-

Substrate Addition: Introduce DHEA as the substrate. The addition of a co-solvent like 1% Tween 80 can enhance the solubility of DHEA and improve its bioavailability to the microbial cells.[3]

3. Transformation and Monitoring:

-

Transformation Period: The biotransformation is typically carried out for 78 hours.[3]

-

Monitoring: The progress of the reaction can be monitored by High-Performance Liquid Chromatography (HPLC) to determine the consumption of DHEA and the formation of the hydroxylated products.

Under these optimized conditions, a molar yield of 77.4% from a 5 g/L substrate concentration of DHEA can be achieved, representing a significant increase compared to non-optimized processes.[3]

Workflow for Biotransformation and Purification

Sources

- 1. 3Beta,7alpha,15alpha-trihydroxy-5-androsten-17-one | C19H28O4 | CID 45092605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3 Beta,7 Beta,15 Alpha-Trihydroxy-5-Androsten-17-One: Uses, Benefits, Safety, Supplier in China | High Purity Steroid Hormone Compound [nj-finechem.com]

- 3. The efficient production of 3β,7α,15α-trihydroxy-5-androsten-17-one from dehydroepiandrosterone by Gibberella intermedia - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Steroid: A Technical Guide to the Biological Role of 7α,15α-diOH-DHEA

For Researchers, Scientists, and Drug Development Professionals

Abstract

7α,15α-dihydroxy-dehydroepiandrosterone (7α,15α-diOH-DHEA) is a dihydroxylated metabolite of dehydroepiandrosterone (DHEA), a prolific circulating steroid precursor in humans. While the biological activities of DHEA and its primary metabolites, such as 7α-hydroxy-DHEA (7α-OH-DHEA), are subjects of extensive research, the specific endogenous role of 7α,15α-diOH-DHEA remains largely uncharted territory. This technical guide provides a comprehensive overview of the current state of knowledge, focusing on its established role as a synthetic intermediate and exploring its potential biological functions by examining the activities of its precursors. This document serves as a resource for researchers and professionals in drug development, highlighting the existing knowledge gaps and opportunities for future investigation into this intriguing steroid metabolite.

Introduction: The DHEA Metabolome and the Rise of a Dihydroxylated Enigma

Dehydroepiandrosterone (DHEA) and its sulfated ester, DHEA-S, are the most abundant circulating steroid hormones in primates, serving as precursors to androgens and estrogens.[1] The metabolism of DHEA is complex, leading to a diverse array of hydroxylated and ketosterated derivatives, each with potentially unique biological activities.[2][3] Among these is 7α,15α-diOH-DHEA, a molecule that has garnered significant attention not for its endogenous function, but as a crucial intermediate in the industrial synthesis of drospirenone, a progestin used in oral contraceptives.[4][5] This guide will first delve into the well-documented synthetic utility of 7α,15α-diOH-DHEA before navigating the speculative landscape of its intrinsic biological role, drawing inferences from its metabolic lineage.

The Established Identity: A Key Intermediate in Pharmaceutical Synthesis

The primary and most well-characterized role of 7α,15α-diOH-DHEA is in the realm of synthetic chemistry. Its efficient production from DHEA via microbial biotransformation is a cornerstone of the manufacturing process for drospirenone.

Microbial Biotransformation of DHEA

The conversion of DHEA to 7α,15α-diOH-DHEA is a classic example of the power of biocatalysis in pharmaceutical production. Specific strains of fungi, most notably Colletotrichum lini, are employed to regioselectively hydroxylate the DHEA backbone at the C7α and C15α positions.[4][5] This enzymatic process offers a significant advantage over traditional chemical synthesis, which would require multiple protection and deprotection steps, leading to lower yields and increased waste.

Experimental Protocol: Microbial Dihydroxylation of DHEA

-

Inoculum Preparation: Aseptically inoculate a suitable liquid medium with a culture of Colletotrichum lini. Incubate with agitation to achieve a desired cell density.

-

Bioreactor Setup: Transfer the inoculum to a larger bioreactor containing a sterile production medium.

-

Substrate Addition: Once the culture reaches an optimal growth phase, introduce DHEA, typically dissolved in an organic solvent, to the bioreactor.

-

Biotransformation: Maintain controlled conditions of temperature, pH, and aeration to facilitate the dihydroxylation of DHEA by the fungal enzymes.

-

Extraction and Purification: After a predetermined incubation period, harvest the culture broth. Extract the steroid products using an appropriate organic solvent.

-

Chromatographic Separation: Purify the 7α,15α-diOH-DHEA from the crude extract using techniques such as column chromatography or high-performance liquid chromatography (HPLC).

-

Characterization: Confirm the identity and purity of the final product using analytical methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[6]

The efficiency of this biotransformation is a critical factor in the cost-effective production of drospirenone.

Figure 1: Simplified pathway for the synthesis of Drospirenone from DHEA.

The Unexplored Frontier: The Potential Biological Role of 7α,15α-diOH-DHEA

Despite its significance in pharmaceutical manufacturing, there is a conspicuous absence of literature detailing the endogenous presence or biological activity of 7α,15α-diOH-DHEA in mammalian systems. To hypothesize its potential roles, we must turn our attention to its metabolic precursors, DHEA and 7α-OH-DHEA, whose biological effects are more extensively documented.

Insights from the Parent Compound: Dehydroepiandrosterone (DHEA)

DHEA exerts a wide range of biological effects, acting both as a precursor to more potent steroid hormones and through its own intrinsic activities.[7] Its actions are mediated through a variety of mechanisms, including interactions with nuclear and membrane receptors.

Key Biological Activities of DHEA:

-

Neurosteroid Activity: DHEA is synthesized de novo in the brain and modulates neuronal excitability by interacting with neurotransmitter receptors such as GABA-A, NMDA, and sigma-1 receptors.[8][9][10]

-

Immunomodulation: DHEA and its metabolites have been shown to influence immune cell function and cytokine production, suggesting a role in maintaining immune homeostasis.[11]

-

Metabolic Regulation: DHEA has been investigated for its potential effects on metabolism, including anti-obesity and anti-diabetic properties in animal models.

-

Cardiovascular Effects: Some studies suggest that DHEA may have beneficial effects on the cardiovascular system.

Sources

- 1. THE BIOLOGICAL ACTIONS OF DEHYDROEPIANDROSTERONE INVOLVES MULTIPLE RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dehydroepiandrosterone (DHEA)--a precursor steroid or an active hormone in human physiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biotransformation of DHEA into 7α,15α-diOH-DHEA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biotransformation of DHEA into 7α,15α-diOH-DHEA | Springer Nature Experiments [experiments.springernature.com]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacological activities of dehydroepiandrosterone: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biosynth.com [biosynth.com]

- 8. Structure-function of DHEA binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Sex Hormone Precursors Dehydroepiandrosterone (DHEA) and Its Sulfate Ester Form (DHEAS): Molecular Mechanisms and Actions on Human Body - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biosynth.com [biosynth.com]

- 11. 7α-Hydroxy-DHEA - Wikipedia [en.wikipedia.org]

The Metabolic Pathway of 3β,7α,15α-trihydroxy-5-androsten-17-one: A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the metabolic pathway of 3β,7α,15α-trihydroxy-5-androsten-17-one, a pivotal steroid intermediate. Primarily recognized for its role in the synthesis of the fourth-generation progestin, drospirenone, the metabolic journey of this trihydroxylated derivative of dehydroepiandrosterone (DHEA) encompasses both microbial biotransformation and endogenous mammalian enzymatic reactions. This document will elucidate the biosynthetic origins from the ubiquitous precursor DHEA, detail the key enzymatic hydroxylation steps, present established analytical methodologies for its characterization, and discuss its physiological and pharmaceutical significance. Designed for researchers, scientists, and drug development professionals, this guide offers a comprehensive technical overview, integrating mechanistic insights with practical experimental protocols.

Introduction: The Significance of a Trihydroxylated Androstenone

Dehydroepiandrosterone (DHEA), the most abundant circulating steroid hormone in humans, serves as a crucial precursor to a wide array of androgens and estrogens. Its metabolic fate is diverse and tissue-specific, leading to a spectrum of bioactive molecules with varied physiological effects[1][2]. Among the myriad of DHEA metabolites, hydroxylated derivatives have garnered significant attention for their unique biological activities and their utility as pharmaceutical intermediates[3]. 3β,7α,15α-trihydroxy-5-androsten-17-one, also known as 7α,15α-dihydroxy-DHEA, stands out as a molecule of considerable interest, primarily due to its indispensable role as a precursor in the industrial synthesis of drospirenone, the progestin component of widely used oral contraceptives[4][5].

The introduction of hydroxyl groups at the 7α and 15α positions of the DHEA scaffold dramatically alters its chemical properties and biological profile. This guide will dissect the metabolic pathways leading to the formation of this important steroid, providing a foundational understanding for its study and application.

Biosynthesis of 3β,7α,15α-trihydroxy-5-androsten-17-one

The formation of 3β,7α,15α-trihydroxy-5-androsten-17-one from DHEA is a multi-step process involving sequential hydroxylation reactions. While this transformation is most efficiently achieved through microbial bioconversion for industrial purposes, the individual hydroxylation steps also occur in mammalian systems.

The Precursor: Dehydroepiandrosterone (DHEA)

DHEA is predominantly synthesized in the adrenal glands, with minor contributions from the gonads and the brain. Its production from cholesterol is a two-step enzymatic process involving cholesterol side-chain cleavage enzyme (CYP11A1) and 17α-hydroxylase/17,20-lyase (CYP17A1)[6]. As a weakly androgenic steroid, the primary physiological role of DHEA is to act as a prohormone for the synthesis of more potent androgens and estrogens in peripheral tissues[1][2].

The 7α-Hydroxylation Step: A Key Mammalian Metabolic Pathway

The initial and well-characterized step in the formation of the target molecule is the 7α-hydroxylation of DHEA.

-

Enzymology: In humans and other mammals, this reaction is predominantly catalyzed by the cytochrome P450 enzyme CYP7B1 , also known as oxysterol 7α-hydroxylase. This enzyme is expressed in various tissues, including the liver, brain, and prostate.

-

Mechanism: CYP7B1 introduces a hydroxyl group at the C7α position of the steroid nucleus, converting DHEA to 7α-hydroxy-DHEA. This metabolite is known to have distinct biological activities, including neuroprotective and immunomodulatory effects[7][8].

The 15α-Hydroxylation Step: Insights from Microbial and Mammalian Systems

The subsequent introduction of a hydroxyl group at the 15α position is crucial for the synthesis of drospirenone.

-

Microbial Biotransformation: The most efficient and industrially relevant method for 15α-hydroxylation of 7α-hydroxy-DHEA is through microbial biotransformation. Specific fungal strains, most notably Colletotrichum lini and Gibberella intermedia , have been identified and optimized for their high regio- and stereospecificity in catalyzing both 7α and 15α hydroxylation of DHEA[4][5][9]. This microbial pathway is the cornerstone of industrial production of 3β,7α,15α-trihydroxy-5-androsten-17-one.

-

Mammalian 15α-Hydroxylation: While less characterized in humans compared to the 7α-hydroxylation, evidence for endogenous 15α-hydroxylation of androgens exists. In rodents, a specific cytochrome P450 enzyme, testosterone 15α-hydroxylase (encoded by a Cyp2a gene), is responsible for this modification[10][11]. In humans, while a dedicated androgen 15α-hydroxylase has not been definitively identified, the presence of 15α-hydroxy-DHEA sulfate as an intermediate in the fetal liver during estriol synthesis suggests that the enzymatic machinery for this reaction is present, at least during development. Further research is required to fully elucidate the specific human P450 enzymes responsible for 15α-hydroxylation of androgens in adult tissues and its physiological relevance.

Below is a diagram illustrating the metabolic pathway from DHEA to 3β,7α,15α-trihydroxy-5-androsten-17-one.

Caption: Metabolic conversion of DHEA to its trihydroxy derivative.

Pharmaceutical Significance: The Gateway to Drospirenone

The primary importance of 3β,7α,15α-trihydroxy-5-androsten-17-one lies in its role as a key starting material for the chemical synthesis of drospirenone . Drospirenone is a unique progestin with antimineralocorticoid and antiandrogenic properties, making it a valuable component of modern oral contraceptives and hormone replacement therapies[4][5]. The synthetic route from 3β,7α,15α-trihydroxy-5-androsten-17-one to drospirenone involves a series of chemical modifications, including the formation of a γ-lactone ring at the C-17 position and the introduction of a spiro-cyclopropane ring at the C-6 and C-7 positions[12][13][14].

The efficiency and purity of the initial biotransformation to produce 3β,7α,15α-trihydroxy-5-androsten-17-one are critical for the overall yield and cost-effectiveness of drospirenone manufacturing.

Experimental Protocols

For researchers investigating this metabolic pathway, robust analytical and experimental methods are essential.

Microbial Biotransformation of DHEA

This protocol provides a general framework for the microbial conversion of DHEA to 7α,15α-dihydroxy-DHEA using Colletotrichum lini. Optimization of specific parameters (e.g., media composition, substrate concentration, incubation time) is recommended for achieving maximal yield.

Materials:

-

Colletotrichum lini culture

-

Fermentation medium (e.g., potato dextrose broth)

-

DHEA (substrate)

-

Organic solvent for DHEA stock solution (e.g., ethanol or acetone)

-

Shaking incubator

-

Centrifuge

-

Ethyl acetate for extraction

-

Rotary evaporator

-

HPLC system for analysis

Procedure:

-

Inoculum Preparation: Cultivate Colletotrichum lini in the fermentation medium at 28°C with shaking (e.g., 200 rpm) for 48-72 hours to obtain a seed culture.

-

Biotransformation: Inoculate fresh fermentation medium with the seed culture (e.g., 10% v/v).

-

Substrate Addition: Prepare a stock solution of DHEA in a suitable organic solvent. Add the DHEA solution to the culture to a final concentration of 1-5 g/L. The timing of addition can be optimized (e.g., after 24 hours of growth).

-

Incubation: Continue the incubation at 28°C with shaking for 72-120 hours.

-

Extraction: After the incubation period, separate the mycelium from the culture broth by centrifugation or filtration.

-

Extract the culture broth and the mycelium separately with an equal volume of ethyl acetate three times.

-

Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator.

-

Analysis: Dissolve the dried extract in a suitable solvent (e.g., methanol) and analyze by HPLC to determine the conversion rate and yield of 3β,7α,15α-trihydroxy-5-androsten-17-one.

Analytical Method: Quantification of Hydroxylated DHEA Metabolites by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of steroid hormones and their metabolites in biological matrices.

Sample Preparation (from Plasma/Serum):

-

Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing deuterated internal standards of the analytes of interest.

-

Vortex and Centrifuge: Vortex the mixture vigorously for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes at 4°C to precipitate proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).

LC-MS/MS Conditions:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column is commonly used for steroid separation.

-

Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small amount of formic acid or ammonium formate to enhance ionization.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for each analyte and its internal standard.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| DHEA | 289.2 | 253.2 |

| 7α-hydroxy-DHEA | 305.2 | 287.2 |

| 3β,7α,15α-trihydroxy-5-androsten-17-one | 321.2 | 303.2 |

| (Note: Specific ion transitions should be optimized for the instrument used) |

Biological Activities of Hydroxylated DHEA Metabolites

While the primary focus on 3β,7α,15α-trihydroxy-5-androsten-17-one is its role as a synthetic intermediate, the hydroxylation of DHEA at various positions can lead to metabolites with distinct biological activities.

-

7α-hydroxy-DHEA: This metabolite has been shown to possess neuroprotective, anti-inflammatory, and immunomodulatory properties, often with effects that are distinct from or even opposite to those of DHEA[7][8].

-

Other Hydroxylated Metabolites: Various other hydroxylated DHEA derivatives have been studied, with some exhibiting potential anti-diabetic and anti-obesity effects in animal models[15].

The biological activity of 3β,7α,15α-trihydroxy-5-androsten-17-one itself is not yet well-characterized in the scientific literature. Its increased polarity due to the three hydroxyl groups likely alters its ability to interact with steroid receptors and metabolic enzymes. Further research is warranted to explore any potential direct pharmacological effects of this molecule.

Future Directions and Conclusion

The metabolic pathway of 3β,7α,15α-trihydroxy-5-androsten-17-one is a fascinating intersection of microbial biotechnology and human steroid metabolism. While its production via fermentation is well-established for pharmaceutical applications, several areas merit further investigation. A key research question is the definitive identification and characterization of the human enzyme(s) responsible for the 15α-hydroxylation of DHEA and other androgens. Elucidating this pathway could provide new insights into steroid metabolism and its regulation in health and disease.

Furthermore, the direct biological activities of 3β,7α,15α-trihydroxy-5-androsten-17-one remain largely unexplored. Given the diverse pharmacological effects of other hydroxylated DHEA metabolites, it is plausible that this trihydroxy steroid may also possess unique biological functions.

References

- Traish, A. M., Kang, H. P., Saad, F., & Guay, A. T. (2011). Dehydroepiandrosterone (DHEA)--a precursor steroid or an active hormone in human physiology. The journal of sexual medicine, 8(11), 2960–2982.

- Squires, E. J., & Negishi, M. (1990). Tissue-specific regulation of cytochrome P-450 dependent testosterone 15 alpha-hydroxylase. Canadian journal of physiology and pharmacology, 68(6), 769–776.

- Li, H., Sun, J., & Xu, Z. (2017). Biotransformation of DHEA into 7α,15α-diOH-DHEA. Methods in molecular biology (Clifton, N.J.), 1645, 289–295.

- Li, H., Yin, S., Zhang, X., Zhang, X., Li, H., Shi, J., & Xu, Z. (2016). Enhanced 3β,7α,15α-Trihydroxy-5-Androsten-17-One Production from Dehydroepiandrosterone by Colletotrichum lini ST-1 Resting Cells with Tween-80. Applied biochemistry and biotechnology, 178(1), 91–100.

- Nenezic, N., Kostic, S., Svob Strac, D., Grunauer, M., Nenezic, D., Radosavljevic, M., Jancic, J., & Samardzic, J. (2022). Dehydroepiandrosterone (DHEA): Pharmacological Effects and Potential Therapeutic Application. Current pharmaceutical design, 28(23), 1883–1892.

- EP2415778A1 - Methods for the preparation of Drospirenone and intermediates thereof - Google P

- EP2108652B1 - Process for the preparation of drospirenone - Google P

- Coleman, D. L., Leiter, E. H., & Applezweig, N. (1984). Therapeutic effects of dehydroepiandrosterone metabolites in diabetes mutant mice (C57BL/KsJ-db/db). Endocrinology, 115(1), 239–243.

- Auchus, R. J. (2004). Overview of dehydroepiandrosterone biosynthesis. Seminars in reproductive medicine, 22(4), 281–288.

- Jacob, M. H., Araújo, A. S., Fernandes, M. C., Rigatto, K., & Salbego, C. G. (2009).

- US8334375B2 - Methods for the preparation of drospirenone - Google P

- Marin, P., & Morfin, R. (2002). Antioxidant effects of dehydroepiandrosterone and 7alpha-hydroxy-dehydroepiandrosterone in the rat colon, intestine and liver. The Journal of steroid biochemistry and molecular biology, 81(3), 259–266.

- Bernhardt, R., & Zöllner, A. (2003). The human steroid hydroxylases CYP11B1 and CYP11B2. The Journal of steroid biochemistry and molecular biology, 86(3-5), 321–327.

- Wikipedia. (2023). Epiandrosterone. In Wikipedia.

- Rege, J., & Rainey, W. E. (2019). Adrenal Androgens. In Endotext. MDText.com, Inc.

- Krivosheeva, A. P., & Shkumatov, V. M. (2019). Dehydroepiandrosterone and Its Metabolite 5-Androstenediol: New Therapeutic Targets and Possibilities for Clinical Application. Molecules (Basel, Switzerland), 24(24), 4591.

- Wikipedia. (2023). CYP17A1. In Wikipedia.

- Swart, P., Swart, A. C., Waterman, M. R., Estabrook, R. W., & Mason, J. I. (1993). Progesterone 16 alpha-hydroxylase activity is catalyzed by human cytochrome P450 17 alpha-hydroxylase. The Journal of clinical endocrinology and metabolism, 77(1), 98–102.

- Arlt, W. (2006). Congenital adrenal hyperplasia and P450 oxidoreductase deficiency. Best practice & research. Clinical endocrinology & metabolism, 20(3), 383–397.

- Baker, M. E., & Nelson, D. R. (2015). Genetic and structural analyses of cytochrome P450 hydroxylases in sex hormone biosynthesis: Sequential origin and subsequent coevolution. The Journal of steroid biochemistry and molecular biology, 153, 88–98.

- Wang, F., Yu, H., & Xu, P. (2020). Cytochrome P450 Monooxygenases Catalyse Steroid Nucleus Hydroxylation with Regio- and Stereo-Selectivity. ChemBioChem, 21(19), 2736–2752.

- Dong, Y., Laggart, J. D., & Li, X. (2009). Dehydroepiandrosterone and its metabolites: Differential effects on androgen receptor trafficking and transcriptional activity. The Journal of steroid biochemistry and molecular biology, 116(1-2), 43–50.

- Squires, E. J., & Negishi, M. (1986). Genetic regulation of testosterone 15 alpha-hydroxylase (cytochrome P-450(15)alpha) in renal microsomes of female mice. Biochemistry, 25(17), 4913–4918.

- El-Sakka, A. I. (2015). In Vivo and In Vitro Evidences of Dehydroepiandrosterone Protective Role on the Cardiovascular System.

- Maninger, N., Wolkowitz, O. M., Reus, V. I., Epel, E. S., & Mellon, S. H. (2009). Neurobiological and neuropsychiatric effects of dehydroepiandrosterone (DHEA) and DHEA sulfate (DHEAS). Frontiers in neuroendocrinology, 30(1), 65–91.

- Hennebert, O., Jellinck, P. H., & Morfin, R. (2007). The DHEA metabolite 7β-hydroxy-epiandrosterone exerts anti-estrogenic effects on breast cancer cell lines. The Journal of steroid biochemistry and molecular biology, 106(1-5), 178–184.

- Rosemberg, E., & Dorfman, R. I. (1958). Biological activity of 9 alpha-fluoro-11 beta-hydroxy-delta 4-androstene-3, 17-dione. Proceedings of the Society for Experimental Biology and Medicine. Society for Experimental Biology and Medicine (New York, N.Y.), 99(2), 336–338.

- Li, H., Fu, Z., Li, H., Zhang, X., Shi, J., & Xu, Z. (2014). Enhanced biotransformation of dehydroepiandrosterone to 3β,7α,15α-trihydroxy-5-androsten-17-one with Gibberella intermedia CA3-1 by natural oils addition. Journal of industrial microbiology & biotechnology, 41(10), 1497–1504.

- Andrade, L. C., de Almeida, M. J., Paixão, J. A., Carvalho, J. F., & Sá e Melo, M. L. (2011). 3β,5α,6β-Trihydroxyandrostan-17-one. Acta crystallographica. Section E, Structure reports online, 67(Pt 5), o1056–o1057.

- Reading, C. L., & Auphanstrude, C. B. (2012). Phase I and Phase II clinical trials of androst-5-ene-3β,7β,17β-triol.

Sources

- 1. irb.hr [irb.hr]

- 2. researchgate.net [researchgate.net]

- 3. Dehydroepiandrosterone (DHEA): Pharmacological Effects and Potential Therapeutic Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biotransformation of DHEA into 7α,15α-diOH-DHEA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Antioxidant effects of dehydroepiandrosterone and 7alpha-hydroxy-dehydroepiandrosterone in the rat colon, intestine and liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Neurobiological and Neuropsychiatric Effects of Dehydroepiandrosterone (DHEA) and DHEA Sulfate (DHEAS) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Enhanced 3β,7α,15α-Trihydroxy-5-Androsten-17-One Production from Dehydroepiandrosterone by Colletotrichum lini ST-1 Resting Cells with Tween-80 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Tissue-specific regulation of cytochrome P-450 dependent testosterone 15 alpha-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Genetic regulation of testosterone 15 alpha-hydroxylase (cytochrome P-450(15)alpha) in renal microsomes of female mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. EP2415778A1 - Methods for the preparation of Drospirenone and intermediates thereof - Google Patents [patents.google.com]

- 13. EP2108652B1 - Process for the preparation of drospirenone - Google Patents [patents.google.com]

- 14. US8334375B2 - Methods for the preparation of drospirenone - Google Patents [patents.google.com]

- 15. Therapeutic effects of dehydroepiandrosterone metabolites in diabetes mutant mice (C57BL/KsJ-db/db) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enzymatic Conversion of D-hydroepiandrosterone (DHEA) to Trihydroxy Derivatives: A Technical Guide for Researchers

This guide provides an in-depth exploration of the enzymatic pathways leading to the conversion of dehydroepiandrosterone (DHEA) into its trihydroxy derivatives. Designed for researchers, scientists, and professionals in drug development, this document delves into the core biochemical processes, offers detailed experimental protocols, and discusses the significance of these metabolic transformations.

Introduction: The Metabolic Journey of DHEA

Dehydroepiandrosterone (DHEA) is the most abundant circulating steroid hormone in humans, primarily synthesized in the adrenal glands, gonads, and the brain[1]. It serves as a crucial precursor to both androgens and estrogens, with its metabolism branching into numerous pathways that yield a diverse array of bioactive steroids[2][3]. While the conversion of DHEA to its well-known downstream sex hormones has been extensively studied, there is a growing interest in its hydroxylated metabolites, which exhibit unique biological activities independent of the classical androgenic and estrogenic pathways.

The initial and rate-limiting step in the peripheral conversion of DHEA is facilitated by 3β-hydroxysteroid dehydrogenase (3β-HSD), which gates the flux of DHEA into the synthesis of potent androgens[3][4]. However, a significant portion of DHEA undergoes oxidative metabolism, primarily through hydroxylation reactions catalyzed by cytochrome P450 (CYP) enzymes[2]. These reactions introduce hydroxyl groups at various positions on the steroid nucleus, profoundly altering the molecule's biological properties. This guide focuses on the enzymatic pathways that lead to the formation of trihydroxy derivatives of DHEA, a class of metabolites with emerging pharmacological relevance.

The Enzymatic Machinery: Key Players in DHEA Trihydroxylation

The conversion of DHEA to trihydroxy derivatives is not a single-step event but rather a cascade of hydroxylation reactions. This process can occur through both microbial biotransformation and sequential enzymatic reactions within the human body.

Microbial Biotransformation: A Direct Route to Dihydroxylated Precursors

Certain microorganisms possess highly specific cytochrome P450 enzymes capable of introducing multiple hydroxyl groups onto the DHEA scaffold. A notable example is the filamentous fungus Colletotrichum lini, which can catalyze the dihydroxylation of DHEA to produce 3β,7α,15α-trihydroxy-5-androsten-17-one (7α,15α-diOH-DHEA)[5][6][7][8][9]. This biotransformation is a two-step, ordered reaction where hydroxylation first occurs at the C7α position, followed by hydroxylation at the C15α position, catalyzed by a novel fungal cytochrome P450 monooxygenase, CYP68JX[7][10]. This microbial pathway is of significant interest for the pharmaceutical industry as 7α,15α-diOH-DHEA is a key intermediate in the synthesis of the contraceptive drospirenone[5][6].

Mammalian Pathways: A Stepwise Approach to Trihydroxylation

In humans, the formation of trihydroxy-DHEA derivatives is believed to occur through sequential hydroxylation reactions involving several cytochrome P450 enzymes. The initial mono-hydroxylation of DHEA is primarily carried out by two key enzymes:

-

CYP7B1 (Steroid 7α-hydroxylase): This enzyme is responsible for the formation of 7α-hydroxy-DHEA and is expressed in tissues such as the prostate gland and the brain[11][12].

-

CYP3A4: A major drug-metabolizing enzyme in the liver, CYP3A4 also contributes to the 7α-hydroxylation of DHEA and is involved in the formation of 16α-hydroxy-DHEA[11].

Following the initial hydroxylation, these mono-hydroxylated derivatives can undergo further enzymatic modifications. For instance, 16α-hydroxy-DHEA can be further hydroxylated to form trihydroxy derivatives. While the specific enzymes responsible for this second hydroxylation step in humans are not fully elucidated, the presence of these multi-hydroxylated metabolites in biological systems suggests the involvement of other CYP enzymes with broader substrate specificities. For example, the synthesis of 7-oxo, 7α-hydroxy, and 7β-hydroxy derivatives of 16α-hydroxy-DHEA has been reported, indicating a pathway to tri-oxygenated DHEA metabolites[13].

The following diagram illustrates the key known enzymatic steps in the conversion of DHEA to di- and trihydroxy derivatives.

Experimental Protocols: A Practical Guide

This section provides detailed methodologies for the key experiments involved in studying the enzymatic conversion of DHEA to its trihydroxy derivatives.

Protocol 1: Heterologous Expression and Purification of Human CYP3A4

This protocol is adapted from established methods for the expression of recombinant human P450s in Escherichia coli[14][15][16][17][18].

1. Gene Cloning and Vector Construction:

- Obtain the full-length cDNA for human CYP3A4.

- Perform N-terminal modification of the cDNA to optimize expression in E. coli. This often involves replacing the first few codons with a sequence known to enhance expression and membrane insertion.

- Clone the modified CYP3A4 cDNA into a suitable bacterial expression vector, such as pCWori(+).

- Co-transform the expression vector along with a separate, compatible plasmid containing the gene for human NADPH-cytochrome P450 oxidoreductase (OxR) into a competent E. coli strain (e.g., DH5α).

2. Protein Expression:

- Grow the transformed E. coli in a rich medium (e.g., Terrific Broth) containing the appropriate antibiotics for plasmid selection at 37°C with vigorous shaking.

- Induce protein expression at an OD600 of ~0.6-0.8 with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a final concentration of 1 mM.

- Supplement the culture with a heme precursor, such as δ-aminolevulinic acid (0.5 mM), to facilitate the incorporation of the heme prosthetic group.

- Continue the culture at a lower temperature (e.g., 28-30°C) for 24-48 hours to enhance proper protein folding.

3. Membrane Preparation and Solubilization:

- Harvest the cells by centrifugation.

- Resuspend the cell pellet in a lysis buffer (e.g., 100 mM Tris-HCl, pH 7.4, containing 0.5 M sucrose, 0.5 mM EDTA, and protease inhibitors).

- Lyse the cells by sonication or high-pressure homogenization.

- Isolate the membrane fraction by ultracentrifugation.

- Solubilize the membrane proteins by incubating with a detergent, such as sodium cholate, in the presence of a high salt concentration.

4. Protein Purification:

- Purify the solubilized CYP3A4 using a combination of chromatographic techniques, such as affinity chromatography (e.g., nickel-nitrilotriacetic acid (Ni-NTA) if a His-tag was incorporated) and ion-exchange chromatography.

- Monitor the purification process by SDS-PAGE and by measuring the characteristic CO-difference spectrum of functional P450 enzymes.

start [label="E. coli culture with\nCYP3A4 & OxR plasmids"];

induction [label="IPTG Induction"];

harvest [label="Cell Harvesting"];

lysis [label="Cell Lysis"];

membrane_prep [label="Membrane Isolation\n(Ultracentrifugation)"];

solubilization [label="Detergent Solubilization"];

chromatography [label="Chromatographic Purification\n(e.g., Affinity, Ion-Exchange)"];

pure_protein [label="Purified CYP3A4", fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> induction;

induction -> harvest;

harvest -> lysis;

lysis -> membrane_prep;

membrane_prep -> solubilization;

solubilization -> chromatography;

chromatography -> pure_protein;

}

Protocol 2: Whole-Cell Biotransformation of DHEA to 7α,15α-diOH-DHEA using Colletotrichum lini

This protocol is based on published methods for the microbial hydroxylation of DHEA[5][6][9][19][20].

1. Fungal Strain and Culture Conditions:

- Obtain a culture of Colletotrichum lini.

- Maintain the fungal culture on a suitable agar medium (e.g., potato dextrose agar).

- For biotransformation, inoculate a liquid seed medium and incubate for 2-3 days to obtain a sufficient amount of mycelia.

2. Biotransformation:

- Transfer the seed culture to a larger volume of production medium.

- After a period of growth (e.g., 24 hours), add DHEA as the substrate. The DHEA can be dissolved in an organic solvent like ethanol before being added to the culture to improve its solubility. Substrate concentrations can range from 1 to 15 g/L[21][22].

- To enhance the conversion, co-substrates like glucose can be added to the medium to ensure a sufficient supply of cofactors (NADPH) for the P450 enzyme[9].

- Incubate the culture with shaking for several days (e.g., 3-5 days), monitoring the conversion of DHEA and the formation of products by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

3. Product Extraction and Purification:

- Separate the mycelia from the culture broth by filtration.

- Extract the hydroxylated DHEA derivatives from both the mycelia and the broth using an organic solvent such as ethyl acetate.

- Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

- Purify the crude extract using column chromatography on silica gel to isolate the 7α,15α-diOH-DHEA.

Protocol 3: In Vitro Enzymatic Assay for DHEA Hydroxylation

This protocol outlines a general procedure for assessing the hydroxylation of DHEA using purified recombinant P450 enzymes or microsomal fractions.

1. Reaction Mixture:

- Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

- The reaction mixture should contain:

- Purified recombinant P450 enzyme (e.g., CYP3A4 or CYP7B1) or liver microsomes.

- Purified recombinant NADPH-cytochrome P450 oxidoreductase (if using purified P450).

- A source of NADPH (e.g., an NADPH-regenerating system consisting of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

- DHEA (substrate) dissolved in a suitable solvent (e.g., methanol or DMSO) at a final concentration typically in the micromolar range.

2. Incubation:

- Pre-incubate the reaction mixture without the substrate at 37°C for a few minutes to allow for temperature equilibration.

- Initiate the reaction by adding the DHEA substrate.

- Incubate at 37°C for a specified time (e.g., 15-60 minutes). The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.

3. Reaction Termination and Product Extraction:

- Terminate the reaction by adding a cold organic solvent, such as acetonitrile or ethyl acetate, which also serves to precipitate the proteins.

- Vortex the mixture and centrifuge to pellet the precipitated protein.

- Transfer the supernatant containing the steroids to a clean tube and evaporate the solvent under a stream of nitrogen.

4. Product Analysis:

- Reconstitute the dried extract in a suitable solvent for analysis by HPLC or LC-MS/MS.

Analytical Methodologies: Detection and Quantification of Trihydroxy Derivatives

The analysis of DHEA and its hydroxylated metabolites requires sensitive and specific analytical techniques due to the complexity of the biological matrices and the potential for isomeric products.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation and quantification of DHEA and its metabolites. A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of water and an organic solvent like methanol or acetonitrile[23][24]. UV detection can be employed, but its sensitivity may be limited for low-abundance metabolites.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the analysis of steroids due to its high sensitivity, specificity, and ability to provide structural information[23][25][26][27][28].

Sample Preparation:

-

For serum or plasma samples, protein precipitation followed by solid-phase extraction (SPE) is a common and effective method for sample cleanup and enrichment[27].

Chromatographic Separation:

-

A reversed-phase C18 column is typically used with a gradient elution of water and methanol or acetonitrile, often with a modifier like formic acid to improve ionization[23].

Mass Spectrometric Detection:

-

Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can be used, with ESI being more common for these compounds.

-

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for each analyte and its stable isotope-labeled internal standard. This provides a high degree of specificity and allows for accurate quantification.

Table 1: Example LC-MS/MS Parameters for DHEA and its Hydroxylated Metabolites

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| DHEA | 289.2 | 253.2 | 15 |

| 7α-hydroxy-DHEA | 305.2 | 269.2 | 20 |

| 16α-hydroxy-DHEA | 305.2 | 287.2 | 18 |

| 7α,15α-diOH-DHEA | 321.2 | 303.2 | 22 |

Note: These are example parameters and should be optimized for the specific instrument and analytical conditions used.

Applications and Future Directions

The study of DHEA's trihydroxy derivatives holds significant promise for drug discovery and development. These metabolites may possess unique pharmacological activities, potentially offering therapeutic benefits with fewer side effects compared to DHEA itself. For example, the non-hormonal nature of some of these metabolites makes them attractive candidates for development as anti-inflammatory, neuroprotective, or immunomodulatory agents[11].

Future research in this area will likely focus on:

-

Elucidating the complete enzymatic pathways for the formation of trihydroxy-DHEA derivatives in humans.

-

Characterizing the biological activities of these metabolites and their mechanisms of action.

-

Developing and optimizing biotechnological processes for the large-scale production of specific trihydroxy-DHEA derivatives for preclinical and clinical studies.

-

Investigating the clinical relevance of circulating levels of these metabolites in various physiological and pathological conditions.

Conclusion

The enzymatic conversion of DHEA to its trihydroxy derivatives represents a fascinating and rapidly evolving area of steroid biochemistry. This guide has provided a comprehensive overview of the known enzymatic pathways, detailed experimental protocols for their investigation, and a discussion of the analytical techniques required for their characterization. By leveraging the methodologies outlined herein, researchers can further unravel the complexities of DHEA metabolism and unlock the therapeutic potential of its trihydroxy derivatives.

References

-

Yashiro, Y., et al. (2014). Methodological approach to the intracrine study and estimation of DHEA and DHEA-S using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The Journal of Steroid Biochemistry and Molecular Biology, 144, 21-27. [Link]

-

Li, H., et al. (2025). Modification Strategy of Two-Step Ordered Selective Hydroxylation of DHEA Catalyzed by CYP-cl3. Journal of Agricultural and Food Chemistry. [Link]

-

Li, H., Sun, J., & Xu, Z. (2017). Biotransformation of DHEA into 7α,15α-diOH-DHEA. Methods in Molecular Biology, 1645, 289-295. [Link]

-

Fang, C. M., et al. (2011). Heterologous expression of human cytochromes P450 2D6 and CYP3A4 in Escherichia coli and their functional characterization. Journal of Molecular Modeling, 17(11), 2891-2900. [Link]

-

Koal, T., et al. (2020). Design and Validation of a Sensitive Multisteroid LC-MS/MS Assay for the Routine Clinical Use: One-Step Sample Preparation with Phospholipid Removal and Comparison to Immunoassays. Metabolites, 10(4), 143. [Link]

-

Li, H., Sun, J., & Xu, Z. (2017). Biotransformation of DHEA into 7α,15α-diOH-DHEA. Springer Nature Experiments. [Link]

-

Prough, R. A., et al. (2008). THE BIOLOGICAL ACTIONS OF DEHYDROEPIANDROSTERONE INVOLVES MULTIPLE RECEPTORS. Drug Metabolism Reviews, 40(2), 269-296. [Link]

-

Donova, M. V., & Egorova, O. V. (2023). Selective Microbial Conversion of DHEA into 7α-OH-DHEA. Methods in Molecular Biology, 2704, 269-275. [Link]

-

ResearchGate. (2025). Heterologous Expression of Human Cytochromes P450 2D6 and CYP3A4 in Escherichia coli and Their Functional Characterization. ResearchGate. [Link]

-

Wikipedia. (n.d.). 7α-Hydroxy-DHEA. In Wikipedia. Retrieved January 19, 2026, from [Link]

-

Shang, T., et al. (2023). Heterologous Expression of Recombinant Human Cytochrome P450 (CYP) in Escherichia coli: N-Terminal Modification, Expression, Isolation, Purification, and Reconstitution. BioTech, 12(1), 17. [Link]

-

Kim, J. Y., et al. (2015). Quantification of Dehydroepiandrosterone, 17β-Estradiol, Testosterone, and Their Sulfates in Mouse Tissues by LC-MS/MS. Journal of the American Society for Mass Spectrometry, 26(12), 2097-2105. [Link]

-

Wikipedia. (n.d.). Dehydroepiandrosterone. In Wikipedia. Retrieved January 19, 2026, from [Link]

-

Li, H., et al. (2014). Enhanced biotransformation of dehydroepiandrosterone to 3β,7α,15α-trihydroxy-5-androsten-17-one with Gibberella intermedia CA3-1 by natural oils addition. Journal of Industrial Microbiology & Biotechnology, 41(10), 1497-1504. [Link]

-

Waters Corporation. (n.d.). A Rapid and Analytically Sensitive LC-MS Method for the Simultaneous Analysis of a Panel of Steroid Hormones for Clinical Research. Waters Corporation. [Link]

-

Shang, T., et al. (2023). Heterologous Expression of Recombinant Human Cytochrome P450 (CYP) in Escherichia coli: N-Terminal Modification, Expression, Isolation, Purification, and Reconstitution. National Institutes of Health. [Link]

-

Li, H., et al. (2019). 7α and 7β Hydroxylation of Dehydroepiandrosterone by Gibberella sp. and Absidia Coerulea Biotransformation. Catalysts, 9(11), 937. [Link]

-

ResearchGate. (n.d.). LC-MS analysis of DHEA metabolites. A, C, and D, spectra of analytes... ResearchGate. [Link]

-

Hennebert, O., et al. (2007). Dehydroepiandrosterone 7alpha-hydroxylation in human tissues: possible interference with type 1 11beta-hydroxysteroid dehydrogenase-mediated processes. The Journal of Steroid Biochemistry and Molecular Biology, 104(3-5), 267-273. [Link]

-

Ivanova, S., et al. (2016). HPLC DETECTION OF DEHYDROEPIANDROSTERONE IN FOOD ADDITIVES BY USING NORMAL-PHASE HPLC. Scripta Scientifica Pharmaceutica, 3(1), 54-59. [Link]

-

Sun, J., et al. (2020). Identification of a fungal cytochrome P450 with steroid two-step ordered selective hydroxylation characteristics in Colletotrichum lini. Applied Microbiology and Biotechnology, 104(13), 5827-5840. [Link]

-

Lee, S. H., et al. (2022). H2O2-Driven Hydroxylation of Steroids Catalyzed by Cytochrome P450 CYP105D18: Exploration of the Substrate Access Channel. Applied and Environmental Microbiology, 88(24), e01550-22. [Link]

-

GeneBio Systems. (n.d.). Recombinant Human CYP7B1. GeneBio Systems. [Link]

-

ResearchGate. (2025). Identification of a fungal cytochrome P450 with steroid two-step ordered selective hydroxylation characteristics in Colletotrichum lini. ResearchGate. [Link]

-

ResearchGate. (2025). Synthesis of 7α-hydroxy-dehydroepiandrosterone and 7β-hydroxy-dehydroepiandrosterone. ResearchGate. [Link]

-

ResearchGate. (2025). Steroid hydroxylations with Botryodiplodia malorum and Colletotrichum lini. ResearchGate. [Link]

-

Chang, K. H., et al. (2021). Through the Looking-Glass: Reevaluating DHEA Metabolism Through HSD3B1 Genetics. Endocrinology, 162(10), bqab146. [Link]

-

Schmidt, M., et al. (2005). Conversion of dehydroepiandrosterone to downstream steroid hormones in macrophages. The Journal of Endocrinology, 184(2), 297-305. [Link]

-

ResearchGate. (n.d.). Progesterone Hydroxylation with Colletotrichum Lini AS3. 4486. ResearchGate. [Link]

-

Chang, K. H., et al. (2021). Through the Looking-Glass: Reevaluating DHEA Metabolism Through HSD3B1 Genetics. National Institutes of Health. [Link]

-

ResearchGate. (n.d.). Synthesis of 3α-deuterated 7α-hydroxy-DHEA and 7-oxo-DHEA and application in LC-MS/MS plasma analysis. ResearchGate. [Link]

-

Pouzar, V., et al. (2005). Derivatives of 16alpha-hydroxy-dehydroepiandrosterone with an additional 7-oxo or 7-hydroxy substituent: synthesis and gas chromatography/mass spectrometry analysis. Steroids, 70(11), 739-749. [Link]

-

Shang, T., et al. (2023). Heterologous Expression of Recombinant Human Cytochrome P450 (CYP) in Escherichia coli: N-Terminal Modification, Expression, Isolation, Purification, and Reconstitution. MDPI. [Link]

-

Patsnap. (2025). Step-by-Step Protocol for Optimizing Recombinant Protein Expression. Patsnap Synapse. [Link]

-

Studier, F. W., & Moffatt, B. A. (1986). Use of bacteriophage T7 RNA polymerase to direct selective high-level expression of cloned genes. Journal of Molecular Biology, 189(1), 113-130. [Link]

-

Schmidt, M., et al. (2005). Conversion of dehydroepiandrosterone to downstream steroid hormones in macrophages. Journal of Endocrinology, 184(2), 297-305. [Link]

-

Ortiz de Montellano, P. R. (2010). Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes. Chemical Reviews, 110(2), 932-948. [Link]

-

Li, H., et al. (2005). Synthesis of 7alpha-hydroxy-dehydroepiandrosterone and 7beta-hydroxy-dehydroepiandrosterone. Steroids, 70(14), 970-973. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. THE BIOLOGICAL ACTIONS OF DEHYDROEPIANDROSTERONE INVOLVES MULTIPLE RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Through the Looking-Glass: Reevaluating DHEA Metabolism Through HSD3B1 Genetics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biotransformation of DHEA into 7α,15α-diOH-DHEA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biotransformation of DHEA into 7α,15α-diOH-DHEA | Springer Nature Experiments [experiments.springernature.com]

- 7. Identification of a fungal cytochrome P450 with steroid two-step ordered selective hydroxylation characteristics in Colletotrichum lini - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 7α-Hydroxy-DHEA - Wikipedia [en.wikipedia.org]

- 12. Dehydroepiandrosterone 7alpha-hydroxylation in human tissues: possible interference with type 1 11beta-hydroxysteroid dehydrogenase-mediated processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Ergosteroids V: preparation and biological activity of various D-ring derivatives in the 7-oxo-dehydroepiandrosterone series - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Heterologous expression of human cytochromes P450 2D6 and CYP3A4 in Escherichia coli and their functional characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Heterologous Expression of Recombinant Human Cytochrome P450 (CYP) in Escherichia coli: N-Terminal Modification, Expres… [ouci.dntb.gov.ua]

- 17. Heterologous Expression of Recombinant Human Cytochrome P450 (CYP) in Escherichia coli: N-Terminal Modification, Expression, Isolation, Purification, and Reconstitution - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Selective Microbial Conversion of DHEA into 7α-OH-DHEA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Quantification of Dehydroepiandrosterone, 17β-Estradiol, Testosterone, and Their Sulfates in Mouse Tissues by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Analysis of human cytochrome P450 3A4 cooperativity: Construction and characterization of a site-directed mutant that displays hyperbolic steroid hydroxylation kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Design and Validation of a Sensitive Multisteroid LC-MS/MS Assay for the Routine Clinical Use: One-Step Sample Preparation with Phospholipid Removal and Comparison to Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]

- 27. pdf.benchchem.com [pdf.benchchem.com]

- 28. waters.com [waters.com]

An In-Depth Technical Guide to the Solubility and Stability of 3β,7α,15α-trihydroxy-5-androsten-17-one

Introduction

3β,7α,15α-trihydroxy-5-androsten-17-one is a polyhydroxylated steroid derivative of dehydroepiandrosterone (DHEA). As an intermediate in the synthesis of various pharmacologically active steroids, a thorough understanding of its physicochemical properties is paramount for its effective handling, formulation, and the development of robust analytical methods. This guide provides a comprehensive overview of the solubility and stability of 3β,7α,15α-trihydroxy-5-androsten-17-one, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

The presence of three hydroxyl groups on the androstane skeleton significantly influences the molecule's polarity, and consequently, its solubility and stability profile. These functional groups provide sites for potential degradation, making a detailed stability assessment crucial for ensuring the integrity and purity of the compound during storage and use.

I. Solubility Profile

The solubility of 3β,7α,15α-trihydroxy-5-androsten-17-one is a critical parameter for its application in various experimental and developmental settings. Due to its steroidal backbone, it exhibits limited solubility in aqueous media, while the presence of three hydroxyl groups enhances its solubility in polar organic solvents compared to its non-hydroxylated parent compounds.

Aqueous Solubility

3β,7α,15α-trihydroxy-5-androsten-17-one is poorly soluble in water[1]. This is a common characteristic of steroid hormones and their derivatives. The hydrophobic nature of the fused ring system dominates the molecule's behavior in aqueous solutions, leading to low dissolution rates and concentrations.

Organic Solvent Solubility

The compound demonstrates good solubility in several organic solvents, particularly polar protic and aprotic solvents. This is attributed to the ability of the hydroxyl groups to form hydrogen bonds with the solvent molecules. Solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO) are effective in dissolving this trihydroxylated steroid[1][2].

| Solvent | Type | Predicted Solubility | Reference |

| Water | Aqueous | Poorly soluble / Insoluble | [1] |

| Ethanol | Polar Protic | Soluble | [1][3] |

| Methanol | Polar Protic | Soluble | [2][4] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | [3][4] |

| Acetonitrile | Polar Aprotic | Moderately Soluble | [2] |

| Dichloromethane | Non-polar | Sparingly Soluble | |

| Hexane | Non-polar | Insoluble |

Enhancing Aqueous Solubility

For applications requiring aqueous solutions, the use of co-solvents or surfactants can significantly enhance the solubility of 3β,7α,15α-trihydroxy-5-androsten-17-one. Studies on the biotransformation of DHEA to this compound have shown that the addition of Tween 80, a nonionic surfactant, increases the solubility and overall yield[5].

II. Stability Profile

The stability of 3β,7α,15α-trihydroxy-5-androsten-17-one is a critical factor that influences its storage, handling, and formulation. As a polyhydroxylated steroid, it is susceptible to degradation under various stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress. Understanding these degradation pathways is essential for developing stability-indicating analytical methods and ensuring the quality of the final product.

A. Forced Degradation Studies

Forced degradation, or stress testing, is a crucial step in the characterization of a drug substance. It involves subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways[6][7].

Caption: Workflow for Forced Degradation Studies.

Steroids with hydroxyl groups can be susceptible to acid- and base-catalyzed reactions. The Δ⁵-double bond in the B-ring of 3β,7α,15α-trihydroxy-5-androsten-17-one is a potential site for acid-catalyzed rearrangement or hydration. Under strong acidic conditions, dehydration reactions involving the hydroxyl groups are also possible.

In basic conditions, the α-protons to the C-17 ketone may be susceptible to epimerization. However, given the trans-fusion of the C/D rings, this is less likely to be a major degradation pathway.

The hydroxyl groups and the allylic positions of the Δ⁵-double bond are potential sites for oxidation. Treatment with a strong oxidizing agent like hydrogen peroxide could lead to the formation of epoxides, ketones, or further hydroxylated species. The C-17 ketone could also undergo Baeyer-Villiger oxidation to form a lactone, a known degradation pathway for some steroids[8].

As a solid, 3β,7α,15α-trihydroxy-5-androsten-17-one should be stored at controlled room temperature in a dry environment to ensure long-term stability[1]. At elevated temperatures, dehydration and oxidation reactions may be accelerated. The specific degradation products would likely be similar to those formed under acidic and oxidative stress, but the reaction rates would be significantly higher.

Exposure to light, particularly UV radiation, can induce photochemical reactions in steroids[9]. The conjugated enone system that could be formed upon rearrangement of the Δ⁵-double bond, or other chromophores within the molecule, can absorb UV light and undergo various reactions, including isomerization, dimerization, or oxidation. It is recommended to store 3β,7α,15α-trihydroxy-5-androsten-17-one protected from light[1].

B. Potential Degradation Pathways

Based on the chemical structure of 3β,7α,15α-trihydroxy-5-androsten-17-one and known degradation pathways of similar steroids, several potential degradation products can be postulated.

Caption: Potential Degradation Pathways.

III. Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the determination of the solubility and stability of 3β,7α,15α-trihydroxy-5-androsten-17-one.

A. Protocol for Solubility Determination (Shake-Flask Method)

This method is a standard and reliable technique for determining the equilibrium solubility of a compound in various solvents.

1. Materials and Reagents:

-

3β,7α,15α-trihydroxy-5-androsten-17-one (solid)

-

Selected solvents (e.g., water, ethanol, methanol, DMSO, acetonitrile)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Analytical balance

-

HPLC system with a UV detector

-

Syringe filters (0.45 µm)

2. Procedure:

-

Add an excess amount of solid 3β,7α,15α-trihydroxy-5-androsten-17-one to a series of vials, each containing a known volume of a different solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After agitation, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant from each vial using a syringe and filter it through a 0.45 µm syringe filter to remove any undissolved particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted solutions using a validated HPLC method to determine the concentration of the dissolved compound.

-

Calculate the solubility in mg/mL or mol/L.

B. Protocol for Forced Degradation Studies

This protocol outlines the general procedure for conducting forced degradation studies to assess the stability of 3β,7α,15α-trihydroxy-5-androsten-17-one under various stress conditions.

1. Materials and Reagents:

-

3β,7α,15α-trihydroxy-5-androsten-17-one (solid)

-

Hydrochloric acid (HCl), 0.1 M and 1 M

-

Sodium hydroxide (NaOH), 0.1 M and 1 M

-

Hydrogen peroxide (H₂O₂), 3% and 30%

-

HPLC grade water, methanol, and acetonitrile

-

pH meter

-

Temperature-controlled oven

-

Photostability chamber (ICH Q1B compliant)

-

HPLC system with a UV/PDA detector and/or a mass spectrometer (MS)

2. Procedure:

a. Preparation of Stock Solution:

-

Prepare a stock solution of 3β,7α,15α-trihydroxy-5-androsten-17-one in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

b. Stress Conditions:

-

Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl and 1 M HCl in separate vials. Keep the vials at room temperature and at an elevated temperature (e.g., 60 °C) for a specified period (e.g., 2, 4, 8, 24 hours).

-

Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH and 1 M NaOH in separate vials. Keep the vials at room temperature and at an elevated temperature (e.g., 60 °C) for a specified period.

-

Oxidation: Mix an aliquot of the stock solution with 3% H₂O₂ and 30% H₂O₂ in separate vials. Keep the vials at room temperature, protected from light, for a specified period.

-

Thermal Degradation: Place a known amount of the solid compound and an aliquot of the stock solution in separate vials in a temperature-controlled oven at an elevated temperature (e.g., 80 °C) for a specified period.

-

Photodegradation: Expose a known amount of the solid compound and an aliquot of the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

c. Sample Analysis:

-

At each time point, withdraw a sample from each vial.

-

Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

-

Dilute all samples to a suitable concentration for HPLC analysis.

-

Analyze the samples using a stability-indicating HPLC method. A photodiode array (PDA) detector is recommended to check for peak purity and to identify the formation of new chromophores. LC-MS can be used for the identification of degradation products.

d. Data Evaluation:

-

Calculate the percentage of degradation for each stress condition.

-

Identify and characterize the major degradation products.

-

Propose the degradation pathways based on the identified products.

IV. Analytical Method for Quantification

A robust analytical method is essential for accurate solubility and stability studies. A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a suitable technique for the quantification of 3β,7α,15α-trihydroxy-5-androsten-17-one and its degradation products.

A. Suggested HPLC Method Parameters:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: A gradient of acetonitrile and water is a good starting point.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: The λmax should be determined experimentally, but a wavelength around 210 nm is often suitable for steroids lacking strong chromophores.

-

Injection Volume: 10-20 µL

-

Column Temperature: 25-30 °C

B. Method Validation:

The chosen analytical method must be validated according to ICH guidelines to ensure its suitability for its intended purpose. Validation parameters should include specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

V. Summary and Recommendations

3β,7α,15α-trihydroxy-5-androsten-17-one is a polyhydroxylated steroid with poor aqueous solubility but good solubility in polar organic solvents. Its stability is a key consideration, with potential degradation pathways including dehydration, isomerization, and oxidation under various stress conditions.

For researchers and drug development professionals working with this compound, the following recommendations are crucial:

-

Solubility: For aqueous applications, the use of co-solvents or surfactants is necessary. Experimental determination of solubility in specific solvent systems is highly recommended for accurate formulation development.

-

Stability: The compound should be stored in a cool, dry, and dark place in a tightly sealed container. Forced degradation studies are essential to understand its degradation profile and to develop a stability-indicating analytical method.

-

Handling: Care should be taken to minimize exposure to harsh acidic, basic, and oxidative conditions, as well as to high temperatures and direct light.

This technical guide provides a foundational understanding of the solubility and stability of 3β,7α,15α-trihydroxy-5-androsten-17-one. The provided protocols and insights are intended to support the successful development of processes and formulations involving this important steroid intermediate.

VI. References

-

Forced degradation study in pharma. (2023, September 5). YouTube. Retrieved from [Link]

-

Forced degradation studies of corticosteroids with an alumina-steroid-ethanol model for predicting chemical stability and degradation products of pressurized metered-dose inhaler formulations. (2012, March 12). PubMed. Retrieved from [Link]

-

High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review. (2022, March 10). PMC. Retrieved from [Link]

-

Microbial Modifications of Androstane and Androstene Steroids by Penicillium vinaceum. (2020, September 15). PMC. Retrieved from [Link]

-

Steroids as Environmental Compounds Recalcitrant to Degradation: Genetic Mechanisms of Bacterial Biodegradation Pathways. (n.d.). PMC. Retrieved from [Link]

-

Metabolism of anabolic androgenic steroids. (n.d.). SciSpace. Retrieved from [Link]

-

A-Ring hydroxylation as metabolic pathway for long term detection of steroids. (n.d.). WADA. Retrieved from [Link]

-

High-performance liquid chromatographic analysis of steroid hormones. (n.d.). PubMed. Retrieved from [Link]

-

Fast Screening Methods for Steroids by HPLC with Agilent Poroshell 120 Columns. (2012, August 2). Agilent. Retrieved from [Link]

-

Enhanced 3β,7α,15α-Trihydroxy-5-Androsten-17-One Production from Dehydroepiandrosterone by Colletotrichum lini ST-1 Resting Cells with Tween-80. (n.d.). PubMed. Retrieved from [Link]

-

Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS. (2020, April 1). Scirp.org. Retrieved from [Link]

-

Analysis of steroid hormones and their conjugated forms in water and urine by on-line solid-phase extraction coupled to liquid chromatography tandem mass spectrometry. (2016, May 6). PubMed Central. Retrieved from [Link]

-

Physicochemical properties of steroids a | Download Table. (n.d.). ResearchGate. Retrieved from [Link]

-

Forced degradation study in pharma. (2023, September 5). YouTube. Retrieved from [Link]

-

Synthesis and Characterization of Steroid Co-Crystals: Comparative Analysis of 17-Alpha Methyl Testosterone and Nandrolone Solid Forms via Mechanochemical and Solution Routes. (2025, December 8). Journal of Pharma and Biomedics. Retrieved from [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). NIH. Retrieved from [Link]

-

New Insights on Steroid Biotechnology. (n.d.). PMC. Retrieved from [Link]

-

Physicochemical characterization and toxicity evaluation of steroid-based surfactants designed for solubilization of poorly soluble drugs. (2011, December 18). PubMed. Retrieved from [Link]

-

FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. (2014, April 15). PharmaTutor. Retrieved from [Link]

-

Steroids and steroid-like compounds alter the ion permeability of phospholipid bilayers via distinct interactions with lipids and interfacial water. (n.d.). RSC Publishing. Retrieved from [Link]

-

Optimization of Steroid Photochemistry and Its Application in the Synthesis of 5,6‐Dihydro‐Ophiopogonol A. (n.d.). PMC. Retrieved from [Link]

-

Forced degradation studies of corticosteroids with an alumina-steroid-ethanol model for predicting chemical stability and degradation products of pressurized metered-dose inhaler formulations. (2012, March 12). PubMed. Retrieved from [Link]

-

Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. (2014, May 31). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

-

Unusual Polyhydroxylated Steroids from the Starfish Anthenoides laevigatus, Collected off the Coastal Waters of Vietnam. (n.d.). MDPI. Retrieved from [Link]

-

Total Syntheses of Polyhydroxylated Steroids by an Unsaturation‐Functionalization Strategy. (2023, May 9). PMC. Retrieved from [Link]

-

Unusual Polyhydroxylated Steroids from the Starfish Anthenoides laevigatus, Collected off the Coastal Waters of Vietnam. (2020, March 23). PubMed. Retrieved from [Link]

-

Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved from [Link]

-

Which organic solvent should I choose to make a cortisol stock solution for immunoassay?. (2020, September 1). ResearchGate. Retrieved from [Link]

-

3 Beta,7 Beta,15 Alpha-Trihydroxy-5-Androsten-17-One. (n.d.). Methylamine Supplier. Retrieved from [Link]

-

Total Syntheses of Polyhydroxylated Steroids by an Unsaturation‐Functionalization Strategy. (2023, April 21). Angewandte Chemie International Edition. Retrieved from [Link]

-

forced degradation products: Topics by Science.gov. (n.d.). Science.gov. Retrieved from [Link]

-

development of forced degradation and stability indicating studies for drug substance and drug product. (n.d.). International Journal of Research in Pharmacology & Pharmacotherapeutics. Retrieved from [Link]

-

(a) Solubility test of sex steroid hormones in solvent medium (Dimethyl.... (n.d.). ResearchGate. Retrieved from [Link]

-

Solubility of drugs in ethanol and dmso. (2021, December 21). ResearchGate. Retrieved from [Link]

-

Measurement and Correlation of Solubilities of Luteolin in Organic Solvents at Different Temperatures. (2025, August 10). ResearchGate. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pharmtech.com [pharmtech.com]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 8. Microbial Modifications of Androstane and Androstene Steroids by Penicillium vinaceum - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Optimization of Steroid Photochemistry and Its Application in the Synthesis of 5,6‐Dihydro‐Ophiopogonol A - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Identification of Hydroxylated DHEA Metabolites

This guide provides a comprehensive overview of the core methodologies for the structural identification of hydroxylated dehydroepiandrosterone (DHEA) metabolites. Tailored for researchers, scientists, and professionals in drug development, this document delves into the causal reasoning behind experimental choices and outlines self-validating protocols to ensure scientific rigor.

Foreword: The Significance of Hydroxylated DHEA Metabolites

Dehydroepiandrosterone (DHEA) is a prolific circulating steroid hormone that serves as a precursor to a wide array of downstream androgens and estrogens.[1] Its metabolites, particularly the hydroxylated forms, are of significant interest due to their diverse biological activities, including neuroprotective, immunomodulatory, and thermogenic properties.[2][3][4] Accurate structural elucidation of these metabolites is paramount for understanding their physiological roles, identifying biomarkers for disease, and for the development of novel therapeutics.[5][6] This guide will navigate the intricate process of identifying these compounds, from initial sample preparation to definitive structural confirmation.